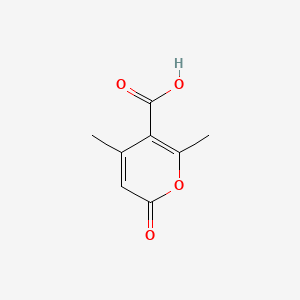

4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid

Descripción

Historical Context and Discovery

The historical development of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid is intrinsically linked to the broader exploration of pyrone chemistry that began in the early twentieth century. The compound's discovery emerged from systematic investigations into coumalic acid derivatives and related heterocyclic systems. Early research in this area was pioneered by scientists investigating the structural relationships between various pyrone derivatives, with particular attention to their synthetic accessibility and chemical reactivity patterns.

The compound first gained prominence in the chemical literature through studies examining the synthesis and properties of substituted pyrones. Research conducted in the 1950s established fundamental synthetic routes to this class of compounds, with particular emphasis on the role of substitution patterns in determining both physical properties and chemical reactivity. These early investigations laid the groundwork for understanding the compound's position within the broader family of pyrone derivatives.

Propiedades

IUPAC Name |

2,4-dimethyl-6-oxopyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-6(9)12-5(2)7(4)8(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOADIMYPCZMZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197386 | |

| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-65-9 | |

| Record name | Isodehydroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 480-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 480-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-5-formylpyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodehydracetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y755M7L6DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4,6-dimethyl-2-pyrone with malonic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Carboxylate derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyran derivatives.

Aplicaciones Científicas De Investigación

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and molecular complexity. Key comparisons include:

Table 1: Structural Comparison of Selected Pyrone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|---|

| 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid | 480-65-9 | C₈H₈O₄ | 168.14 | Methyl (4,6), Oxo (2), Carboxylic acid (5) |

| 6-Methyl-2-oxo-2H-pyran-5-carboxylic acid | 25683-10-7 | C₇H₆O₄ | 154.12 | Methyl (6), Oxo (2), Carboxylic acid (5) |

| Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate | 669-40-9 | C₈H₈O₄ | 168.14 | Methyl (6), Oxo (2), Ester (5) |

| Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | 3385-34-0 | C₁₀H₁₂O₄ | 196.20 | Methyl (4,6), Oxo (2), Ester (5) |

| 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | 1199-60-6 | C₇H₆O₅ | 170.12 | Methoxy (5), Oxo (4), Carboxylic acid (2) |

Key Observations :

- Substituent Effects: The presence of two methyl groups in this compound enhances lipophilicity compared to mono-methyl derivatives (e.g., 6-Methyl-2-oxo-2H-pyran-5-carboxylic acid) .

- Functional Group Impact : Ester derivatives (e.g., ethyl or methyl esters) exhibit increased volatility and altered solubility compared to the carboxylic acid form, making them preferable in synthetic organic chemistry .

- Positional Isomerism: 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid demonstrates how shifting the oxo and carboxylic acid groups (positions 2 vs.

Actividad Biológica

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (DMOPCA) is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activities, mechanisms of action, and synthetic applications based on diverse sources.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.2 g/mol

- CAS Number : 3385-34-0

Antimicrobial Properties

DMOPCA has shown promising antimicrobial activity , particularly against various bacterial and fungal strains. Research indicates that compounds with similar structures often exhibit significant inhibition of microbial growth, suggesting that DMOPCA could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Studies have highlighted the potential of DMOPCA as an anticancer agent . In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, a study reported IC50 values indicating effective cytotoxicity against neuroblastoma cells, with values ranging from 6.7 to >200 μM .

The mechanism by which DMOPCA exerts its biological effects involves:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activities through hydrogen bond formation and other biochemical pathways.

- Cell Cycle Arrest : Evidence suggests that DMOPCA may induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of DMOPCA against Staphylococcus aureus and Candida albicans, showing significant inhibition at concentrations as low as 50 μg/mL.

- Results indicated that DMOPCA could serve as a lead compound for developing new antibiotics.

-

Cytotoxicity in Cancer Cells :

- In a comparative study on various pyran derivatives, DMOPCA exhibited notable cytotoxic effects on SH-SY5Y neuroblastoma cells with an IC50 value of 27.38 ± 1.58 μM.

- The compound's ability to induce necrosis in melanoma cells was also documented, suggesting diverse mechanisms of action against different cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylate | Ester | Moderate antimicrobial |

| 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid | Carboxylic acid | Anticancer potential |

| Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | Ethyl ester | Antifungal activity |

Q & A

Q. What are the established synthetic routes for 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is often synthesized via ester hydrolysis of its ethyl ester derivative (e.g., ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, CAS 3385-34-0). A typical method involves acid-catalyzed hydrolysis under reflux with concentrated HCl, similar to procedures used for structurally related pyran-carboxylic acids . Reaction conditions such as temperature (80–100°C), acid concentration, and reaction time (12–48 hours) critically impact yield. For example, prolonged heating may lead to decomposition of the acid product, requiring careful monitoring via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at C4/C6, carbonyl at C2) and detect impurities. For example, H-NMR signals for methyl groups typically appear at δ 2.1–2.3 ppm .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~2500–3000 cm (carboxylic acid O-H) .

- Mass spectrometry : ESI-MS in negative ion mode to detect the molecular ion [M-H] .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity .

Q. How does the compound’s structure influence its solubility and stability in aqueous solutions?

The carboxylic acid group confers moderate water solubility, but the hydrophobic methyl substituents reduce it. Stability studies in aqueous buffers (pH 2–9) show decomposition at extremes (pH < 2 or > 8), likely due to lactone formation or esterification. Storage at 4°C in anhydrous solvents (e.g., DMSO) is recommended for long-term stability .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to address low yields or impurities?

- Catalyst screening : Use of Lewis acids (e.g., ZnCl) to accelerate ester hydrolysis while minimizing side reactions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel modified with acetic acid to improve purity .

- In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and terminate before decomposition .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or hydration. For example, H-NMR signals for the enolic OH proton may appear as a broad peak at δ 11–13 ppm but are solvent-dependent . Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT-based NMR prediction) is advised .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing carbonyl and pyran ring activate the carboxylic acid for reactions with amines or alcohols. Kinetic studies suggest a two-step mechanism: initial deprotonation of the carboxylic acid followed by nucleophilic attack. Steric hindrance from the 4,6-dimethyl groups slows reactivity compared to unsubstituted analogs .

Q. What are the challenges in derivatizing this compound for biological activity studies?

- Esterification/amidation : Use of DCC/DMAP coupling agents to form esters or amides while avoiding ring-opening reactions .

- Selective functionalization : Protecting the carboxylic acid group with tert-butyl esters before modifying other positions .

- Biological assays : In vitro testing for antimicrobial activity requires strict pH control (pH 6–7) to maintain compound integrity .

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations have been used to study binding to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding between the carboxylic acid and Arg120/His90 residues . Validation with in vitro inhibition assays (IC measurements) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.